PFN-Br

Description

Properties

Molecular Formula |

C145H273Br5O26 |

|---|---|

Molecular Weight |

2832.2 g/mol |

IUPAC Name |

7-bromoheptanal;7-bromoheptan-1-ol;2-(6-bromohexyl)-2-methyl-1,3-dioxolane;8-bromooctan-2-ol;8-bromooctan-2-one;2-heptyl-2-methyl-1,3-dioxolane;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-ol;15-(2-methyl-1,3-dioxolan-2-yl)pentadec-9-en-5-yl acetate;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-enal;11-(2-methyl-1,3-dioxolan-2-yl)undec-5-en-1-ol;oxan-2-ol;16-oxoheptadec-9-en-5-yl acetate |

InChI |

InChI=1S/C21H38O4.C19H36O3.C19H34O3.C15H28O3.C15H26O3.C11H22O2.C10H19BrO2.C8H17BrO.C8H15BrO.C7H15BrO.C7H13BrO.C5H10O2/c1-4-5-14-20(25-19(2)22)15-12-10-8-6-7-9-11-13-16-21(3)23-17-18-24-21;1-3-4-13-18(20)14-11-9-7-5-6-8-10-12-15-19(2)21-16-17-22-19;1-4-5-15-19(22-18(3)21)16-13-11-9-7-6-8-10-12-14-17(2)20;2*1-15(17-13-14-18-15)11-9-7-5-3-2-4-6-8-10-12-16;1-3-4-5-6-7-8-11(2)12-9-10-13-11;1-10(12-8-9-13-10)6-4-2-3-5-7-11;2*1-8(10)6-4-2-3-5-7-9;2*8-6-4-2-1-3-5-7-9;6-5-3-1-2-4-7-5/h6,8,20H,4-5,7,9-18H2,1-3H3;5,7,18,20H,3-4,6,8-17H2,1-2H3;7,9,19H,4-6,8,10-16H2,1-3H3;2,4,16H,3,5-14H2,1H3;2,4,12H,3,5-11,13-14H2,1H3;3-10H2,1-2H3;2-9H2,1H3;8,10H,2-7H2,1H3;2-7H2,1H3;9H,1-7H2;7H,1-6H2;5-6H,1-4H2 |

InChI Key |

JWQINOHQPPZTHC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC1(OCCO1)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)O.CCCCC(CCCC=CCCCCCC(=O)C)OC(=O)C.CCCCC(CCCC=CCCCCCC1(OCCO1)C)OC(=O)C.CC(CCCCCCBr)O.CC(=O)CCCCCCBr.CC1(OCCO1)CCCCCCBr.CC1(OCCO1)CCCCCC=CCCCCO.CC1(OCCO1)CCCCCC=CCCCC=O.C1CCOC(C1)O.C(CCCO)CCCBr.C(CCCBr)CCC=O |

Related CAS |

889672-99-5 |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Chemical Properties of PFN-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide, commonly known as PFN-Br, is a conjugated polymer electrolyte that has garnered significant attention in the field of organic electronics. Its unique combination of a hydrophobic conjugated backbone and hydrophilic ionic side chains imparts a range of desirable properties, making it a crucial component in various optoelectronic devices. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, molecular characteristics, solubility, and optical and electronic properties, presented in a format tailored for researchers and professionals in materials science and drug development.

General and Physical Properties

This compound is typically a beige to yellow solid.[1][2] Key identification and physical properties are summarized in the table below.

| Property | Value | Reference |

| Full Chemical Name | Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide | [3][4] |

| Synonyms | PFN-bromide, PFNBr | [3][4] |

| CAS Number | 889672-99-5 | [3][4] |

| Chemical Formula | (C₅₆H₈₀N₂Br₂)n | [3][4] |

| Appearance | Beige to yellow solid/powder/fibers | [1][2][5] |

| Melting Point | >200 °C | [1][5] |

Molecular Properties

The molecular weight and polydispersity of this compound can vary between different batches, which is typical for polymers. These properties are crucial as they can influence the material's processability and performance in devices.

| Property | Value | Reference |

| Weight-Average Molecular Weight (Mw) | 30,000 - 50,000 g/mol | [1][6] |

| Number-Average Molecular Weight (Mn) | Varies by batch (e.g., 57 kDa, 61 kDa) | [3] |

| Polydispersity Index (PDI) | 2.0 - 3.2 | [1][6] |

Solubility

This compound exhibits selective solubility, a key property for its use in creating multilayered device structures through solution processing.

| Solvent | Solubility | Reference |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dimethyl sulfoxide (DMSO) | Soluble | [2] |

| Alcohols | Soluble | [2] |

| Water | Soluble | [2] |

| Chloroform | Insoluble | [2] |

| Methanol | Soluble | [7] |

Optical and Electronic Properties

This compound is known for its blue light emission and its function as an effective electron interface layer in various organic electronic devices.

| Property | Value | Reference |

| UV-Vis Absorption (λmax) | ~385 nm (in thin film) | [3][8] |

| Photoluminescence Emission (λem) | ~456 nm (blue emission) | [8] |

| Electron Mobility (μe) | 6.34 x 10⁻⁴ cm²/(V·s) | [8] |

| Hole Mobility (μh) | 5.60 x 10⁻⁴ cm²/(V·s) | [8] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the initial synthesis of a precursor polymer, Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN), via a Suzuki coupling reaction, followed by the quaternization of the tertiary amine groups with an alkyl halide.

Step 1: Synthesis of PFN Precursor via Suzuki Coupling

A general procedure for the Suzuki coupling reaction to synthesize polyfluorene-based polymers involves the palladium-catalyzed reaction between a diboronic ester monomer and a dibromo monomer. For PFN, this would involve the coupling of 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorene and 2,7-dibromo-9,9-bis(3'-(N,N-dimethylamino)propyl)fluorene.

-

Reaction Workflow:

Caption: General workflow for the synthesis of the PFN precursor polymer via Suzuki coupling.

Step 2: Quaternization of PFN to this compound

The PFN precursor is subsequently reacted with an excess of an alkyl bromide, typically bromoethane, to convert the tertiary amine side chains into quaternary ammonium bromide groups.

-

Reaction Workflow:

Caption: General workflow for the quaternization of PFN to yield this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a fundamental technique for confirming the structure of this compound. The spectrum would be expected to show characteristic peaks for the aromatic protons on the fluorene backbone, the aliphatic protons of the octyl and propyl side chains, and the protons of the N,N-dimethyl and N-ethyl groups. A detailed analysis would confirm the successful incorporation of all monomer units and the quaternization of the amine groups.

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectrum of a thin film of this compound is typically measured to determine its absorption range and the absorption maximum (λmax), which provides insights into the electronic structure of the conjugated backbone.

Photoluminescence (PL) Spectroscopy: PL spectroscopy is used to characterize the emissive properties of this compound. The sample is excited with a light source, and the resulting emission spectrum is recorded to determine the emission maximum (λem) and the color of the emitted light.

Applications in Organic Electronics

This compound's primary role is as an electron interface layer (EIL) or cathode interlayer in a variety of organic electronic devices.[3][4] Its function is to improve the efficiency of electron injection or extraction between the active layer and the cathode.

-

Signaling Pathway in an Inverted Organic Solar Cell:

Caption: Role of this compound in facilitating electron extraction in an inverted organic solar cell.

The presence of the this compound layer reduces the work function of the cathode, leading to improved energy level alignment and enhanced device performance, including higher open-circuit voltage, short-circuit current density, and fill factor.[3][4]

Conclusion

This compound is a versatile conjugated polymer electrolyte with a unique set of chemical and physical properties that make it highly valuable for the advancement of organic electronic devices. Its tailored molecular structure, selective solubility, and favorable electronic properties have established it as a key material for improving the efficiency and stability of organic solar cells, OLEDs, and perovskite solar cells. Further research into modifying its side chains and backbone could lead to even more advanced materials with tailored functionalities for a broader range of applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. End-Functionalized Poly(9,9′-dialkyl-fluorene-2,7-vinylene)s Exhibiting Unique Emitting Properties, Prepared by Acyclic Diene Metathesis Polymerization, Coupled with Wittig-Type Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Characterization of Fluorene-Imidazole Copolymers | Academic Journals and Conferences [science2016.lp.edu.ua]

- 4. ossila.com [ossila.com]

- 5. mdpi.com [mdpi.com]

- 6. Combined Techniques for the Characterization of Polyfluorene Copolymers and Correlation with their Optical Properties. [iris.cnr.it]

- 7. mdpi.com [mdpi.com]

- 8. repositorio.usp.br [repositorio.usp.br]

PFN-Br: A Technical Guide to its Molecular Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

PFN-Br, chemically known as Poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammoinium-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide, is a conjugated polymer electrolyte that has garnered significant attention in the field of organic electronics.[1] Its unique properties, including a hydrophobic backbone and hydrophilic side chains, make it an excellent material for use as an electron-interface layer in a variety of organic electronic devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and perovskite solar cells.[1] The incorporation of this compound at the interface enhances the efficiency of electron extraction and transport, leading to improved device performance.[1]

This technical guide provides a comprehensive overview of the molecular structure and synthesis of this compound, tailored for researchers, scientists, and professionals in drug development who may utilize this polymer in their applications.

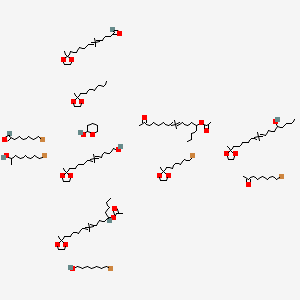

Molecular Structure of this compound

The molecular structure of this compound consists of alternating fluorene units. One fluorene monomer is substituted at the 9-position with two dioctyl chains, providing solubility in organic solvents. The other fluorene monomer is functionalized at the 9-position with two N,N-dimethyl-N-ethylammonium-propyl side chains, which impart the polyelectrolyte nature to the polymer. The positive charges on the quaternary ammonium groups are balanced by bromide counterions.

Below is a visual representation of the this compound repeating unit:

Figure 1: Chemical structure of the this compound repeating unit.

Quantitative Molecular Data

Table 1: Molecular Weight and Polydispersity

| Property | Value | Reference |

| Molecular Weight (Mw) | 165 kDa | [1] |

| Number-Average Molecular Weight (Mn) | 57 kDa | [1] |

| Polydispersity Index (PDI) | 2.9 | [1] |

Table 2: Physical and Electronic Properties

| Property | Value | Reference |

| Melting Point | >200 °C | |

| Solubility | Soluble in DMF, DMSO, alcohol, and water. Insoluble in chloroform. | |

| Electron Mobility (μe) | 6.34 x 10⁻⁴ cm²/(V·s) | |

| Hole Mobility (μh) | 5.60 x 10⁻⁴ cm²/(V·s) |

Synthesis of this compound

The synthesis of this compound is a two-step process. First, a precursor polymer, Poly[(9,9-bis(3'-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] (PFN), is synthesized. This is followed by the quaternization of the tertiary amine groups on the PFN side chains to yield the final this compound product.

Synthesis Workflow

The overall synthesis workflow can be visualized as follows:

Caption: Synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of PFN Precursor (via Mechanochemical Suzuki Polymerization)

While solution-phase Suzuki polymerization is common, a more sustainable mechanochemical approach has been reported for the synthesis of the PFN precursor.

-

Reactants:

-

2,7-Dibromo-9,9-bis(3'-(N,N-dimethylamino)propyl)fluorene

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃)

-

-

Procedure:

-

The monomers, catalyst, and base are added to a ball milling jar.

-

The mixture is milled at a specific frequency for a set duration. The optimization of these conditions is crucial for achieving high molecular weight and yield.

-

After milling, the solid mixture is dissolved in a suitable solvent and purified, for example, by precipitation in a non-solvent, to isolate the PFN polymer.

-

Step 2: Quaternization of PFN to this compound (Representative Protocol)

The following is a representative protocol for the quaternization of a polymer with tertiary amine side chains, adapted from a similar procedure.

-

Reactants:

-

PFN precursor polymer

-

Bromoethane (or other suitable alkylating agent)

-

Acetone (or another appropriate solvent)

-

-

Procedure:

-

Dissolve the PFN polymer in acetone in a round-bottom flask.

-

Add an excess of bromoethane to the solution. A molar ratio of alkyl halide to amine groups of 1.5:1 is a reasonable starting point.

-

The reaction mixture is stirred at a moderately elevated temperature (e.g., 40 °C) for 24 hours.

-

As the reaction progresses, the quaternized polymer, this compound, which is less soluble in acetone, may precipitate.

-

The product is collected, for example, by filtration or by removal of the solvent under reduced pressure, and then washed to remove any unreacted starting materials and byproducts.

-

Application Workflow in Organic Electronic Devices

This compound is typically used as an interlayer to improve the performance of organic electronic devices. The following diagram illustrates its role in an inverted organic solar cell.

Caption: Role of this compound in an inverted organic solar cell.

In this device architecture, the this compound layer facilitates the efficient collection of electrons at the cathode, reduces the work function of the electrode, and prevents charge recombination at the interface, all of which contribute to a higher power conversion efficiency.

References

An In-depth Technical Guide to Conjugated Polyelectrolytes: The Case of PFN-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction to Conjugated Polyelectrolytes (CPEs)

Conjugated polyelectrolytes (CPEs) are a unique class of macromolecules characterized by a π-conjugated backbone and ionic pendant groups. This distinctive molecular architecture imparts a fascinating combination of properties: the electronic and optical characteristics of conjugated polymers and the water solubility of polyelectrolytes.[1] The π-conjugated backbone, composed of alternating single and double bonds, allows for the delocalization of electrons, leading to useful photophysical properties such as strong light absorption and fluorescence. The ionic side chains render these otherwise hydrophobic polymers soluble in polar solvents like water and alcohols, a critical feature for their application in biological systems.

These properties make CPEs highly versatile materials with applications spanning organic electronics (such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)), biosensors, and, increasingly, the biomedical field for drug delivery and cellular imaging.[1]

PFN-Br: A Prototypical Conjugated Polyelectrolyte

A prominent example of a CPE is Poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide, commonly abbreviated as this compound.[1][2] this compound consists of alternating fluorene units, some of which are functionalized with quaternary ammonium bromide groups, providing the positive charge and water solubility. The hydrophobic dioctylfluorene units contribute to the polymer's solubility in organic solvents and influence its solid-state morphology.

This compound is widely recognized for its utility as an electron-interface layer in organic electronic devices, where it enhances electron injection and extraction, thereby improving device efficiency.[1] Its excellent photoluminescence properties, with a characteristic blue emission, also make it a candidate for bioimaging applications.

Quantitative Data of this compound

The following table summarizes key quantitative data for this compound, compiled from various sources. These values can vary depending on the specific synthesis conditions and measurement techniques.

| Property | Value | Method of Determination |

| Molecular Weight (Mw) | 30,000 - 165,000 g/mol | GPC |

| Number Average M.W. (Mn) | 57,000 g/mol | GPC |

| Polydispersity Index (PDI) | 2.0 - 3.2 | GPC |

| Absorption Maximum (λ_abs) | ~380 nm (in solution) | UV-Vis Spectroscopy |

| Emission Maximum (λ_em) | ~456 nm (in film) | Fluorescence Spectroscopy |

| Electron Mobility (μe) | 6.34 x 10⁻⁴ cm²/(V·s) | SCLC |

| Hole Mobility (μh) | 5.60 x 10⁻⁴ cm²/(V·s) | SCLC |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving a Suzuki polycondensation to form a neutral precursor polymer (PFN), followed by a quaternization reaction to introduce the ionic groups.

Step 1: Synthesis of the Precursor Polymer (PFN) via Suzuki Polycondensation

Materials:

-

Monomer 1: 2,7-dibromo-9,9-bis(3'-(N,N-dimethylamino)propyl)fluorene

-

Monomer 2: 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Base: Potassium carbonate (K₂CO₃)

-

Phase Transfer Catalyst: Aliquat 336

-

Solvents: Toluene, deionized water

Procedure:

-

To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add equimolar amounts of Monomer 1 and Monomer 2.

-

Add toluene to dissolve the monomers.

-

In a separate flask, prepare a 2 M aqueous solution of K₂CO₃.

-

Add the K₂CO₃ solution to the monomer mixture.

-

Add the Pd(PPh₃)₄ catalyst (typically 1-2 mol% relative to the monomers) and a few drops of Aliquat 336 to the reaction mixture.

-

Heat the mixture to 85-90 °C and stir vigorously for 48-72 hours.

-

After cooling to room temperature, separate the organic layer.

-

Wash the organic layer with water and then with a brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solution using a rotary evaporator.

-

Precipitate the polymer by adding the concentrated solution dropwise into a non-solvent such as methanol.

-

Collect the polymer by filtration and dry it under vacuum.

Step 2: Quaternization to form this compound

Materials:

-

PFN precursor polymer

-

Bromoethane

-

Solvent: Tetrahydrofuran (THF) or Chloroform

Procedure:

-

Dissolve the PFN precursor polymer in THF or chloroform.

-

Add an excess of bromoethane to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.

-

The quaternized polymer, this compound, will precipitate out of the solution as it becomes insoluble in the reaction solvent.

-

Collect the this compound by filtration, wash it with the reaction solvent to remove unreacted bromoethane and any remaining precursor polymer.

-

Dry the final this compound product under vacuum.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The ¹H NMR spectrum should confirm the presence of protons from the fluorene backbone, the octyl side chains, and the N-ethyl and N-methyl groups of the quaternary ammonium side chains.

-

¹³C NMR: Provides detailed information about the carbon skeleton of the polymer.

Gel Permeation Chromatography (GPC):

-

GPC is used to determine the molecular weight (Mw and Mn) and polydispersity index (PDI) of the polymer. A suitable solvent system (e.g., THF with a salt additive to suppress ionic interactions) and calibration standards (e.g., polystyrene) are required.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy:

-

Dissolve this compound in a suitable solvent (e.g., methanol or water) to record the absorption and emission spectra. This allows for the determination of the absorption and emission maxima and can be used to calculate the fluorescence quantum yield relative to a known standard.

Formulation of Doxorubicin-Loaded this compound Nanoparticles

Method: Nanoprecipitation

Materials:

-

This compound

-

Doxorubicin hydrochloride (DOX)

-

Solvent: Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

-

Antisolvent: Deionized water

Procedure:

-

Dissolve a specific amount of this compound and DOX in DMSO or THF.

-

Rapidly inject this organic solution into a larger volume of deionized water under vigorous stirring.

-

The rapid change in solvent polarity causes the hydrophobic components to collapse, forming nanoparticles with this compound and encapsulated DOX.

-

Continue stirring for several hours to allow for the evaporation of the organic solvent.

-

Purify the nanoparticle suspension by dialysis against deionized water to remove free DOX and residual organic solvent.

In Vitro Drug Delivery and Imaging Workflow

Cell Culture:

-

Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in the appropriate medium supplemented with fetal bovine serum and antibiotics.

Cytotoxicity Assay (MTT Assay):

-

Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of free DOX and DOX-loaded this compound nanoparticles. Include untreated cells as a control.

-

Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.[3][4]

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).[3]

-

Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.[3]

-

Calculate cell viability as a percentage relative to the untreated control.

Cellular Uptake and Imaging:

-

Seed cells on glass-bottom dishes or chamber slides.

-

Treat the cells with DOX-loaded this compound nanoparticles.

-

At desired time points, wash the cells with phosphate-buffered saline (PBS) to remove non-internalized nanoparticles.

-

The intrinsic fluorescence of both this compound (blue-green) and DOX (red) allows for direct visualization of cellular uptake.

-

Image the cells using a confocal laser scanning microscope. Use appropriate excitation and emission wavelengths for this compound and DOX.[5][6][7][8][9]

Visualizations

References

- 1. ossila.com [ossila.com]

- 2. lumtec.com.tw [lumtec.com.tw]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Use of confocal microscopy for nanoparticle drug delivery through skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Uptake of Upconverting Nanoparticles by Breast Cancer Cells: Surface Coating versus the Protein Corona - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

A Technical Guide to the Charge Transport Mechanism in PFN-Br Thin Films

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the charge transport properties of Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide (PFN-Br) thin films. This compound is a conjugated polymer electrolyte (CPE) widely utilized as an electron-interface layer in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and perovskite solar cells, to enhance device efficiency and performance.[1]

Core Charge Transport Mechanism in this compound

The primary role of this compound in electronic devices is to facilitate the efficient injection or extraction of electrons between the active semiconductor layer and the metallic cathode.[1] This is achieved through the formation of an interfacial dipole layer at the cathode interface, which effectively reduces the work function of the electrode.[2][3]

The mechanism can be summarized in the following key points:

-

Interfacial Dipole Formation: this compound possesses a hydrophobic conjugated backbone and hydrophilic ionic pendant groups (N,N-dimethyl-N-ethylammonium-propyl).[1] When a thin film of this compound is deposited onto a cathode, the ionic side chains orient themselves towards the electrode surface. This molecular orientation creates a strong, permanent dipole layer at the interface.[2]

-

Work Function Reduction: The electric field generated by this interfacial dipole opposes the intrinsic surface dipole of the metal cathode. This results in a significant reduction of the cathode's effective work function, lowering the energy barrier for electron injection from the cathode into the adjacent semiconductor layer.[2][4]

-

Enhanced Electron Injection/Extraction: By minimizing the electron injection barrier, this compound creates a more "Ohmic" contact, which allows for a more efficient flow of electrons.[5] This leads to improved device performance, characterized by higher current density and lower driving voltages.[4][6]

-

Balanced Charge Carriers: In devices like OLEDs, efficient light emission relies on a balanced population of electrons and holes recombining within the emissive layer. By improving electron injection, this compound helps to balance the charge carriers, leading to more effective radiative recombination.[7]

The following diagram illustrates the energy alignment at the interface before and after the introduction of a this compound layer, showcasing the reduction of the electron injection barrier.

Caption: Energy level alignment at the cathode/active layer interface.

Quantitative Charge Transport Properties

The charge transport characteristics of this compound thin films, specifically electron mobility and electrical conductivity, are critical metrics for evaluating their performance. These properties are typically quantified using the Space-Charge-Limited Current (SCLC) method on electron-only devices. The values can be influenced by doping the this compound film with other materials.

| Property | Material System | Reported Value | Measurement Method | Reference |

| Electron Mobility | This compound | ~ 1.8 x 10⁻⁵ cm²/Vs | SCLC | [8] |

| This compound: TCA (0.75 mg/ml) | ~ 4.5 x 10⁻⁵ cm²/Vs | SCLC | [8] | |

| This compound | ~ 2.1 x 10⁻⁶ cm²/Vs | SCLC | [5] | |

| This compound: L-Arg (0.6:0.02 mg/mL) | ~ 4.0 x 10⁻⁶ cm²/Vs | SCLC | [5] | |

| Conductivity | This compound | ~ 1.2 x 10⁻⁷ S/cm | Four-Point Probe | [8] |

| This compound: TCA (0.75 mg/ml) | ~ 3.1 x 10⁻⁷ S/cm | Four-Point Probe | [8] | |

| This compound | ~ 2.5 x 10⁻⁸ S/cm | Four-Point Probe | [5] | |

| This compound: L-Arg (0.6:0.02 mg/mL) | ~ 5.0 x 10⁻⁸ S/cm | Four-Point Probe | [5] |

Note: Values are estimated from graphical data presented in the cited literature and may vary based on specific processing conditions.

Experimental Protocols

The characterization of charge transport in this compound films primarily involves the fabrication of single-carrier (electron-only) devices and their analysis using the SCLC technique.

A typical device structure for measuring electron mobility is a sandwich-type structure: Substrate/Cathode/PFN-Br/Anode .[9][10]

-

Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone to improve the surface wettability.

-

This compound Solution: this compound is dissolved in a polar solvent, typically a mixture of methanol and deionized water, at a low concentration (e.g., 0.5-1.0 mg/mL).[3]

-

Thin Film Deposition: The this compound solution is spin-coated onto the prepared ITO substrate to form a thin, uniform film. The thickness is controlled by the solution concentration and spin speed, with typical thicknesses ranging from 5 to 20 nm.[3]

-

Annealing: The film is then annealed on a hotplate (e.g., at 100-120°C) to remove residual solvent.

-

Electrode Deposition: A low work function metal that serves as the electron-injecting contact (e.g., Aluminum or Calcium) is thermally evaporated on top of the this compound film through a shadow mask to define the active area of the device.[11][12]

The SCLC method is a steady-state technique used to determine the charge carrier mobility in semiconductors and insulators.[9]

-

Device Configuration: An electron-only device is used, where the choice of electrodes ensures that only electron injection and transport are dominant.

-

Measurement: A voltage is applied across the device, and the resulting current density (J) is measured. The J-V characteristic is plotted on a log-log scale.

-

Analysis: In an ideal trap-free insulator, the current density in the SCLC regime is governed by the Mott-Gurney law: J = (9/8) * ε₀ * εᵣ * μ * (V²/L³)[9] where:

-

J is the current density.

-

μ is the charge carrier mobility.

-

ε₀ is the permittivity of free space.

-

εᵣ is the relative permittivity of the material.

-

V is the applied voltage.

-

L is the thickness of the semiconductor film.

-

-

Mobility Extraction: By fitting the J vs. V² plot in the space-charge-limited region (where the slope on a log-log plot is ~2), the electron mobility (μ) can be extracted.[12][13]

The following diagram outlines the complete experimental workflow for characterizing this compound thin films.

Caption: Experimental workflow for mobility measurement in this compound films.

Influence of Morphology on Charge Transport

While this compound is often used in very thin layers where its bulk morphology is less critical than its interfacial properties, the arrangement of polymer chains can still impact charge transport. In organic semiconductors, charge transport is highly sensitive to the molecular packing and structural order.[14][15]

-

Hopping Transport: In disordered or amorphous polymer films, charge carriers are localized on individual conjugated segments and move through the material via a thermally activated "hopping" process between adjacent sites.[16] This process is generally inefficient and results in lower charge carrier mobility.

-

Fibrillar Structures: In more ordered, semi-crystalline regions, polymer chains can align, forming fibrillar structures. These ordered domains can act as efficient pathways for charge transport along the polymer backbone, leading to significantly higher mobility compared to amorphous regions.[16]

-

Grain Boundaries: In polycrystalline films, the boundaries between different crystalline domains can act as traps or scattering sites for charge carriers, impeding transport and reducing overall mobility.[17]

For this compound interlayers, achieving a uniform, pinhole-free thin film is crucial to prevent electrical shorts and ensure consistent modification of the electrode work function across the entire device area. The processing conditions, such as the choice of solvent and annealing temperature, play a significant role in determining the final film morphology and, consequently, its electronic properties.

References

- 1. ossila.com [ossila.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors — Fluxim [fluxim.com]

- 10. Frontiers | On the importance of varying device thickness and temperature on the outcome of space-charge-limited current measurements [frontiersin.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. orbi.umons.ac.be [orbi.umons.ac.be]

- 17. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to the Optical and Electronic Properties of PFN-Br

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly[(9,9-bis(3’-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide, commonly known as PFN-Br, is a conjugated polymer electrolyte (CPE) that has garnered significant attention in the field of organic electronics.[1] Its unique structure, featuring a hydrophobic conjugated backbone and hydrophilic ionic side chains, makes it soluble in polar solvents like water and alcohols.[1][2] This property is highly advantageous for the solution-based fabrication of multilayered electronic devices, as it prevents the dissolution of underlying organic layers during processing.[2] this compound is primarily utilized as an electron-interface layer in a variety of organic electronic devices, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs).[1] Its function is to enhance the interfacial properties, thereby improving charge carrier extraction and overall device performance.[1][3]

Optical Properties

This compound exhibits distinct optical properties, characterized by its absorption and emission in the blue region of the electromagnetic spectrum. These properties are crucial for its applications in optoelectronic devices.

Absorption and Photoluminescence

The absorption and photoluminescence (PL) spectra of this compound thin films are key indicators of its electronic transitions. The primary absorption peak is typically observed in the near-ultraviolet range, while its emission is in the blue region.

Amplified Spontaneous Emission (ASE)

Recent studies have revealed that this compound is not only a capable charge transport material but also an efficient gain medium.[2] It exhibits a low threshold for amplified spontaneous emission (ASE), making it a candidate for applications in electrically pumped organic lasers.[2][4] The ASE peak of a this compound film shows a red-shift as the film thickness increases.[2][4]

Electronic Properties

The electronic properties of this compound, particularly its charge carrier mobility and ability to modify electrode work functions, are fundamental to its role as an effective interfacial layer.

Charge Transport

This compound possesses good charge transport characteristics, with reported values for both electron and hole mobility. This ambipolar nature, though predominantly used for electron transport, contributes to its versatility in various device architectures.

Interfacial Properties

As an interfacial layer, this compound plays a critical role in modifying the energy landscape at the interface between the active layer and the electrode. It can reduce the work function of metal electrodes, which facilitates electron injection or extraction.[2] This is achieved through the formation of a strong interface dipole.[2] In perovskite solar cells, for instance, this compound can be used to optimize the energy level alignment and passivate defects, leading to enhanced device performance.[3][5]

Quantitative Data Summary

The following tables summarize the key quantitative optical and electronic properties of this compound reported in the literature.

| Property | Value | Conditions | Reference |

| Optical Properties | |||

| Absorption Peak | ~390 nm | Thin Film | [2] |

| Photoluminescence (PL) Peak | ~456 nm | Thin Film | [2] |

| Amplified Spontaneous Emission (ASE) Threshold | ~11 µJ/cm² | 120 nm thick film, 390 nm pulsed laser pump | [2] |

| ASE Cutoff Thickness | <50 nm | [2] | |

| Refractive Index | 1.70 | at 450 nm | [6] |

| Electronic Properties | |||

| Electron Mobility (µe) | 6.34 x 10⁻⁴ cm²/(V·s) | [2] | |

| Hole Mobility (µh) | 5.60 x 10⁻⁴ cm²/(V·s) | [2] |

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound and the fabrication of high-performance devices.

Thin Film Preparation

Objective: To prepare uniform thin films of this compound for optical and electronic characterization.

Materials:

-

This compound powder

-

Methanol (or other suitable polar solvent)

-

Substrates (e.g., quartz for UV-Vis and PL, ITO-coated glass for device fabrication)

-

Syringe filters (0.45 µm pore size)

Procedure:

-

Prepare a solution of this compound in methanol at a desired concentration (e.g., 0.5 mg/mL).[7]

-

Dissolve the this compound powder by stirring the solution, possibly with gentle heating.

-

Filter the solution using a syringe filter to remove any particulate matter.

-

Clean the substrates using a standard procedure (e.g., sonication in deionized water, acetone, and isopropanol, followed by UV-ozone treatment).

-

Deposit the this compound solution onto the substrate using spin-coating. The spin speed and time will determine the film thickness. For example, a thin layer (<5 nm) can be deposited at 5000 rpm for 30 seconds.[7]

-

Anneal the film at a moderate temperature (e.g., 100°C) for a short duration (e.g., 10 minutes) to remove residual solvent.[7]

Optical Characterization

Objective: To measure the absorption and photoluminescence spectra of this compound thin films.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Prepare a this compound thin film on a quartz substrate as described above.

-

For absorption measurements, place the quartz slide with the this compound film in the sample holder of the UV-Vis spectrophotometer and record the absorption spectrum.

-

For photoluminescence measurements, place the sample in the fluorometer. Excite the sample at a wavelength within its absorption band (e.g., 390 nm) and record the emission spectrum.

Device Fabrication: Inverted Perovskite Solar Cell

Objective: To fabricate an inverted p-i-n perovskite solar cell incorporating a this compound interfacial layer.

Materials:

-

Patterned ITO-coated glass substrates

-

Hole Transport Layer (HTL) material (e.g., PTAA)

-

Perovskite precursor solution

-

Electron Transport Layer (ETL) material (e.g., C60)

-

This compound solution (as prepared above)

-

Metal for top electrode (e.g., Silver - Ag)

Procedure:

-

Clean the ITO-coated glass substrates.

-

Deposit the HTL (e.g., PTAA) onto the ITO.

-

Deposit a thin layer of this compound (<5 nm) from its methanol solution onto the HTL.[7]

-

Deposit the perovskite active layer.

-

Deposit the ETL (e.g., C60).

-

Thermally evaporate the metal top electrode (e.g., Ag) through a shadow mask to define the device area.

Visualizations

Experimental Workflow for this compound Thin Film Characterization

Caption: Workflow for the preparation and characterization of this compound thin films.

Device Architecture of an Inverted Perovskite Solar Cell with this compound

Caption: Layered structure of an inverted perovskite solar cell incorporating this compound.

Energy Level Diagram for an Inverted Perovskite Solar Cell

Caption: Energy level alignment in an inverted perovskite solar cell with this compound.

References

- 1. ossila.com [ossila.com]

- 2. Optical gain properties of interfacial material this compound and its application potentials in future electrically pumped organic lasers [wulixb.iphy.ac.cn]

- 3. Multifunctional dual-interface layer enables efficient and stable inverted perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Significant Lowering Optical Loss of Electrodes via using Conjugated Polyelectrolytes Interlayer for Organic Laser in Electrically Driven Device Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

The Role of PFN-Br as an Electron Interface Layer: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of Poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammoinium-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide (PFN-Br), a conjugated polymer electrolyte that has emerged as a critical component in high-performance organic electronic devices. This compound serves as a highly effective electron interface layer (EIL), significantly enhancing the efficiency and stability of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and perovskite solar cells (PSCs). The core mechanism of this compound involves the formation of a strong interfacial dipole, which reduces the work function of the cathode, thereby lowering the energy barrier for electron injection or extraction. Furthermore, its ability to passivate interfacial defects minimizes non-radiative recombination losses. This guide details the fundamental mechanisms, summarizes key performance data, outlines experimental protocols for device fabrication and characterization, and provides visual representations of its functional pathways and experimental workflows.

Introduction

Interface engineering is a cornerstone of modern organic electronics. The efficiency of charge carrier injection, extraction, and transport across the multiple layers of a device dictates its overall performance. An electron interface layer (EIL), also known as an electron transport layer (ETL), is a thin film placed between the active semiconductor layer and the cathode. Its primary function is to facilitate the smooth transfer of electrons while often blocking holes, thereby improving charge balance and device efficiency.

This compound is a conjugated polyelectrolyte (CPE) characterized by a hydrophobic polyfluorene backbone and hydrophilic, polar ionic pendant groups.[1] This unique amphiphilic nature allows it to be processed from polar solvents like methanol and water, making it compatible with solution-based fabrication methods for a wide array of devices, including OLEDs, OPVs, and PSCs.[1][2] Its application has led to significant advancements, with this compound-containing devices achieving high power conversion efficiencies (PCE) of over 17% in tandem organic solar cells and 22% in inverted perovskite solar cells.[1][3]

Core Mechanisms of Action

The efficacy of this compound as an EIL stems from a combination of electrochemical and physical phenomena that optimize the interfacial energetics and morphology.

Work Function Modification

The principal mechanism behind this compound's effectiveness is its ability to reduce the work function of the adjacent electrode (cathode). This is achieved through the formation of a strong interfacial dipole.[4][5] The nitrogen-containing quaternary ammonium side chains of the this compound polymer have a high adsorption energy on the electrode surface.[4][5] This leads to a preferential orientation of the this compound molecules, creating a net dipole moment that points away from the electrode. This dipole field effectively lowers the vacuum level, reducing the work function of the cathode and minimizing the energy barrier for electron transport across the interface.

Enhanced Charge Transport and Defect Passivation

By reducing the electron injection or extraction barrier, this compound significantly improves the efficiency of charge transfer between the active layer and the cathode.[1] This leads to higher current densities and lower operating voltages in devices. This compound exhibits respectable intrinsic charge transport properties, with reported electron and hole mobilities of 6.34 x 10⁻⁴ cm²/(V⋅s) and 5.60 x 10⁻⁴ cm²/(V⋅s), respectively.[6]

Furthermore, this compound serves as an effective defect passivation agent. In devices like perovskite solar cells, it can neutralize charge traps and defects at the interface between the perovskite and the transport layer.[3][5][7] This passivation reduces non-radiative recombination, a major loss pathway, which in turn enhances the open-circuit voltage (VOC) and fill factor (FF) of the solar cells.[3][7] In some device architectures, the use of this compound also promotes a more uniform and defect-free film formation compared to inorganic alternatives like ZnO.[4][8]

Quantitative Performance Data

The inclusion of this compound as an EIL has a quantifiable positive impact on device performance across various applications. The tables below summarize key metrics from published research.

Table 1: this compound Material Properties

| Property | Symbol | Value | Reference |

| Electron Mobility | μe | 6.34 x 10⁻⁴ cm²/(V⋅s) | [6] |

| Hole Mobility | μh | 5.60 x 10⁻⁴ cm²/(V⋅s) | [6] |

| Amplified Spontaneous Emission (ASE) Threshold | - | ~11 μJ/cm² | [6] |

Table 2: Impact of this compound on Device Performance

| Device Type | Device Structure Highlight | Key Metric | Value Achieved | Control/Comparison | Reference |

| Organic Solar Cell (OSC) | PM6:Y6:C8-DTC Ternary Blend | PCE | 17.52% | Binary device | [4] |

| Inverted Perovskite Solar Cell (PSC) | PTAA/PFN-Br/Perovskite | PCE | 22.07% | Without this compound | [3] |

| Inverted PSC | Bifacial Modification w/ this compound | JSC | 24.41 mA/cm² | 21.50 mA/cm² (without this compound) | [7] |

| Light-Addressable Potentiometric Sensor (LAPS) | This compound as ETL | Max Photocurrent | 24.35% improvement | ZnO as ETL | [4][8] |

| Blue TADF OLED | This compound Interface Layer | Max EQE | 22% | - | [5] |

| CsPbBr₃ QLED | PFN as Bottom Interface | Max Luminance | 10,150 cd/m² | 98% improvement vs. no PFN | [5] |

| CsPbBr₃ QLED | PFN as Bottom Interface | Max EQE | 3.25% | 322% improvement vs. no PFN | [5] |

Experimental Protocols

The successful integration of this compound into a device stack requires precise control over solution preparation, deposition, and subsequent processing steps.

Solution Preparation and Film Deposition

-

Solvent Selection : this compound is readily soluble in polar solvents. Methanol is commonly used.[2] For certain applications, a mixture of deionized water and methanol can be used.

-

Concentration : A typical concentration for the this compound solution is between 0.5 to 1.0 mg/mL.[9] The solution should be stirred, often at a slightly elevated temperature, for several hours to ensure complete dissolution.

-

Deposition Technique : Spin-coating is the most common laboratory-scale method for depositing the this compound layer.[4][9] The spin speed and time are optimized to achieve the desired thickness, which is typically in the range of 5-15 nm.[5][6]

-

Thermal Annealing : After deposition, the film is often annealed to remove residual solvent and improve film quality. A common annealing condition is 100 °C for 10 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox).[2]

Example Workflow: Inverted Organic Solar Cell Fabrication

The following workflow describes the fabrication of a typical inverted OPV device incorporating a this compound EIL.

Key Characterization Techniques

-

Current Density-Voltage (J-V) Measurement : Performed under simulated solar illumination (e.g., AM1.5G, 100 mW/cm²) to determine key photovoltaic parameters: VOC, JSC, FF, and PCE.[2][4]

-

X-ray Photoelectron Spectroscopy (XPS) : Used to verify the change in the work function of the electrode after the deposition of the this compound layer by measuring the shift in the secondary electron cutoff.[4]

-

Atomic Force Microscopy (AFM) : Provides topographical information about the surface of the this compound film and subsequent layers, allowing for the assessment of film uniformity and roughness.[2]

-

Spectroscopic Ellipsometry (SE) : A non-destructive optical technique used to determine film thickness and to investigate the extent of intermixing at the interface between the this compound layer and the active layer.[10]

Conclusion

This compound has established itself as a versatile and high-performance electron interface material in the field of organic electronics. Its ability to favorably modify the work function of electrodes, passivate interfacial defects, and facilitate efficient charge transport has led to state-of-the-art performance in both solar cells and light-emitting diodes. The solution-processability of this compound from environmentally benign solvents further enhances its appeal for scalable and low-cost manufacturing. For researchers and developers, a thorough understanding of its mechanisms and proper implementation through optimized experimental protocols are key to unlocking the full potential of their organic electronic devices.

References

- 1. ossila.com [ossila.com]

- 2. High-efficiency ITO-free organic solar cells through top illumination - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01103H [pubs.rsc.org]

- 3. Multifunctional dual-interface layer enables efficient and stable inverted perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Optical gain properties of interfacial material this compound and its application potentials in future electrically pumped organic lasers [wulixb.iphy.ac.cn]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

- 10. Spectroscopic Ellipsometry Studies on Solution-Processed OLED Devices: Optical Properties and Interfacial Layers - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Amphiphilic Nature of Poly[(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide (PFN-Br)

Executive Summary

Poly[(9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide, commonly known as PFN-Br, is a conjugated polyelectrolyte (CPE) recognized for its distinct amphiphilic properties.[1][2] This characteristic arises from its unique molecular architecture, which combines a hydrophobic polymer backbone with hydrophilic, cationic side chains.[1][2] This dual nature allows this compound to self-assemble into micelles in aqueous solutions and to function as a critical interfacial modifier in optoelectronic devices.[1][3] This guide provides an in-depth analysis of the molecular basis of this compound's amphiphilicity, its self-assembly behavior, and its applications, with a focus on its potential in the field of drug delivery. Detailed experimental protocols for characterizing its properties and preparing nanoparticle systems are also presented.

The Amphiphilic Molecular Structure of this compound

The amphiphilic character of this compound is a direct result of its alternating copolymer structure. The polymer consists of two distinct fluorene-based monomer units:

-

Hydrophobic Component : The 9,9-dioctylfluorene unit provides a rigid, conjugated backbone that is characteristically hydrophobic due to the long alkyl chains (C8H17). This segment is soluble in non-polar organic solvents.

-

Hydrophilic Component : The 9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium-propyl)-2,7-fluorene dibromide unit features pendant side chains containing quaternary ammonium salts. These ionic groups are highly polar and confer water solubility, making this part of the polymer hydrophilic.

This structure leads to differential solubility; the polymer is soluble in polar solvents like methanol and water but insoluble in non-polar solvents such as toluene.[4]

Caption: Molecular structure of the this compound repeating unit.

Physicochemical Properties and Self-Assembly

The dual chemical nature of this compound dictates its behavior in solution. In aqueous media, the polymer chains arrange themselves to minimize the unfavorable interaction between the hydrophobic backbone and water molecules. This leads to spontaneous self-assembly into core-shell micellar structures once a specific concentration, the Critical Micelle Concentration (CMC), is exceeded.[5][6]

-

Micelle Core : The hydrophobic dioctylfluorene backbones collapse to form the inner core of the micelle.

-

Micelle Corona : The hydrophilic, cationic side chains orient themselves towards the aqueous phase, forming a stabilizing outer shell or "corona."

This self-assembly is a critical property, enabling this compound to encapsulate non-polar molecules within its hydrophobic core while maintaining dispersibility in water.

Caption: Equilibrium of this compound between unimers and micelles.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Full Name | Poly(9,9-bis(3'-(N,N-dimethyl)-N-ethylammoinium-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene))dibromide | [1] |

| CAS Number | 889672-99-5 | [1] |

| Chemical Formula | (C56H80N2Br2)n | [1] |

| Molecular Weight (Mw) | 165 kDa (Batch Dependent) | [1] |

| Polydispersity Index (PDI) | 2.9 (Batch Dependent) | [1] |

| Electron Mobility (μe) | 6.34 x 10⁻⁴ cm²/(V·s) | [4] |

| Hole Mobility (μh) | 5.60 x 10⁻⁴ cm²/(V·s) | [4] |

| Solubility | Soluble in polar solvents (water, methanol); Insoluble in non-polar solvents (toluene) | [4] |

| Emission Wavelength (λem) | ~456 nm (Blue Emission) |[4] |

Applications Driven by Amphiphilicity

Interfacial Layers in Optoelectronics

This compound is widely used as an electron-interface layer in devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[1][2] Its amphiphilic nature allows it to form a distinct, stable thin film between a hydrophilic metal oxide layer (e.g., ZnO) and a hydrophobic organic active layer. This interfacial modification reduces the work function of the electrode and improves charge extraction efficiency, leading to enhanced device performance.[1][2]

Potential in Drug and Gene Delivery

The self-assembling properties of this compound make it a promising candidate for nanomedicine, particularly for the delivery of therapeutic agents.

-

Hydrophobic Drug Delivery : The hydrophobic core of this compound micelles can serve as a nanocarrier to encapsulate poorly water-soluble (hydrophobic) drugs.[7][8] This encapsulation can improve drug solubility, stability, and bioavailability.

-

Gene Delivery : The positively charged cationic corona of the micelles can electrostatically bind with negatively charged genetic material, such as plasmid DNA (pDNA) or small interfering RNA (siRNA).[9][10] This process, known as complexation, forms "polyplexes" that can protect the genetic material from degradation and facilitate its uptake into cells.

Caption: Workflow for this compound-based drug delivery.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

Principle: The CMC can be determined by measuring a physical property of the solution that changes abruptly at the point of micelle formation. Surface tensiometry is a common method.[11] Below the CMC, adding more surfactant significantly lowers the surface tension. Above the CMC, the surface tension remains relatively constant as added surfactants form micelles instead of populating the surface.[5]

Methodology:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

-

Create a series of dilutions from the stock solution, covering a wide concentration range (e.g., 10⁻⁶ to 10⁻¹ mg/mL).

-

Measure the surface tension of each dilution at a constant temperature (e.g., 25°C) using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

-

Plot the measured surface tension as a function of the logarithm of this compound concentration.

-

The CMC is determined from the intersection point of the two linear regions of the plot.[5]

Preparation of this compound Micellar Nanoparticles for Drug Encapsulation

Principle: The dialysis method is used to induce self-assembly by gradually changing the solvent from one that dissolves both polymer and drug to one that is selective for the hydrophilic block of the polymer (water).

Methodology:

-

Dissolve a known amount of this compound and a hydrophobic drug (e.g., curcumin) in a suitable organic solvent in which both are soluble (e.g., Dimethylformamide, DMF). A typical mass ratio might be 10:1 (this compound:drug).

-

Transfer the solution into a dialysis bag (e.g., with a molecular weight cut-off of 7-14 kDa).

-

Place the sealed dialysis bag into a large volume of deionized water and stir gently at room temperature.

-

The organic solvent will diffuse out, and water will diffuse in, causing the amphiphilic this compound to self-assemble into micelles, entrapping the hydrophobic drug in the core.

-

Continue dialysis for 24-48 hours, replacing the external water bath periodically to ensure complete removal of the organic solvent.

-

The resulting aqueous solution contains the drug-loaded this compound nanoparticles, which can be further purified by filtration to remove any un-encapsulated drug aggregates.

In Vitro Cytotoxicity Assessment (LDH Assay)

Principle: The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[12]

Methodology:

-

Seed cells (e.g., HeLa or A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare serial dilutions of the this compound nanoparticles (and empty nanoparticles as a control) in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the nanoparticle dilutions. Include wells with untreated cells (negative control) and cells treated with a lysis buffer (positive control for maximum LDH release).

-

Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.

-

After incubation, carefully collect a sample of the supernatant from each well.

-

Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture, as per the manufacturer's instructions.

-

Incubate at room temperature for 30 minutes, protected from light.

-

Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity for each concentration relative to the controls.

References

- 1. ossila.com [ossila.com]

- 2. PFN‐Br | 889672-99-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Optical gain properties of interfacial material this compound and its application potentials in future electrically pumped organic lasers [wulixb.iphy.ac.cn]

- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 6. nanoscience.com [nanoscience.com]

- 7. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Designing polyphosphazene derivatives for gene delivery in glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current Progress in Gene Delivery Technology Based on Chemical Methods and Nano-carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Critical Micelle Concentration - Kibron [kibron.com]

- 12. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to PFN-Br for Advanced Research Applications

Introduction

Poly[ (9,9-bis(3'-(N,N-dimethyl)-N-ethylammonium)-propyl-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene) ] dibromide, commonly known as PFN-Br, is a conjugated polymer electrolyte that has garnered significant attention within the scientific community. Its unique properties make it a crucial component in the development of high-performance organic electronic devices. This guide provides a comprehensive overview of this compound, including its chemical identity, safety information, experimental protocols, and performance data, tailored for researchers, scientists, and professionals in drug development and materials science.

CAS Number: 889672-99-5[1][2][3][4][5]

Material Safety Data Sheet (MSDS) Summary

A thorough understanding of the safety and handling of this compound is paramount in a research setting. The following is a summary of the key information typically found in a Material Safety Data Sheet for this compound.

| Section | Summary of Information |

| Hazards Identification | Not classified as a hazardous substance or mixture according to Regulation (EC) No. 1272/2008.[6] Some sources may indicate potential hazards such as reproductive toxicity (Category 2), and specific target organ toxicity (single and repeated exposure, Category 2 and 3, respectively, affecting the central nervous system).[7] |

| First-Aid Measures | If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[6][7] In case of skin contact: Wash off with soap and plenty of water.[6][7] In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6][7] If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[6][7] |

| Handling and Storage | Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[6] Storage: Keep container tightly closed in a dry and well-ventilated place. Store in the dark as the product is light-sensitive.[6] |

| Personal Protection | Eye/face protection: Safety glasses with side-shields conforming to EN166. Skin protection: Handle with gloves. Gloves must be inspected prior to use. Respiratory protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. |

Physicochemical Properties

The distinct physicochemical properties of this compound contribute to its efficacy in various applications.

| Property | Value | Source(s) |

| Molecular Formula | (C₅₆H₈₀N₂Br₂)n | [2] |

| Appearance | Beige to yellow solid/powder.[2] | [2][5] |

| Melting Point | >200 °C | [2][5] |

| Solubility | Soluble in methanol, DMF, and DMSO. Insoluble in chloroform and water.[5] | [5] |

| Molecular Weight (Mw) | Typically in the range of 30,000-50,000 g/mol (by GPC), though batches can vary. | [2] |

| UV Absorption (in MeOH) | ~375 nm | |

| Photoluminescence (in MeOH) | ~440 nm | [8] |

Applications in Organic Optoelectronics

This compound is primarily utilized as an interfacial layer in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) to enhance device performance and stability.[1] Its role is to facilitate more efficient charge injection and extraction at the electrode interfaces.

In OLEDs , this compound can function as an electron transport layer (ETL) or an electron injection layer (EIL). It helps to reduce the electron injection barrier between the cathode and the emissive layer, leading to lower turn-on voltages and improved device efficiency.

In perovskite solar cells , particularly in the inverted device architecture, this compound is used as a cathode interlayer. It modifies the work function of the transparent electrode (e.g., ITO) and improves the contact with the electron-transporting layer or the perovskite active layer. This results in enhanced electron extraction and a reduction in charge recombination at the interface, thereby boosting the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) of the solar cell.[1]

Experimental Protocols

The following is a generalized experimental protocol for the fabrication of an inverted perovskite solar cell using a this compound interfacial layer. This protocol is a synthesis of methodologies reported in the scientific literature.

Substrate Preparation

-

Cleaning of ITO-coated glass substrates:

-

Sequentially sonicate the substrates in a bath of detergent (such as Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-20 minutes immediately before use to remove any organic residues and to improve the wettability of the surface.

-

Deposition of the this compound Interfacial Layer

-

Solution Preparation:

-

Prepare a solution of this compound in methanol at a concentration of 0.5 mg/mL.

-

Stir the solution at room temperature for at least 2 hours to ensure complete dissolution.

-

Filter the solution through a 0.45 µm PTFE syringe filter before use.

-

-

Spin Coating:

-

Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

-

Deposit the this compound solution onto the ITO substrate via spin coating. A typical spin coating program is a two-step process:

-

1000 rpm for 10 seconds (spread).

-

4000 rpm for 30 seconds (thin film formation).

-

-

Anneal the this compound coated substrates on a hotplate at 100 °C for 10 minutes to remove any residual solvent.

-

Perovskite Active Layer Deposition

-

Precursor Solution Preparation:

-

Prepare the perovskite precursor solution (e.g., a 1.2 M solution of FAPbI₃ and MAPbBr₃ in a 4:1 DMF:DMSO solvent mixture).

-

-

Spin Coating:

-

Deposit the perovskite precursor solution onto the this compound layer. A typical spin coating program is:

-

1000 rpm for 10 seconds.

-

6000 rpm for 30 seconds.

-

-

During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate approximately 15 seconds before the end of the program.

-

-

Annealing:

-

Immediately transfer the substrate to a hotplate and anneal at 150 °C for 15 minutes.

-

Deposition of Subsequent Layers and Electrodes

-

Hole Transport Layer (HTL) Deposition:

-

Prepare a solution of a hole-transporting material such as Spiro-OMeTAD in chlorobenzene, typically with additives like Li-TFSI and tBP.

-

Spin coat the HTL solution onto the perovskite layer at 4000 rpm for 20 seconds.

-

-

Electrode Evaporation:

-

Deposit the top metal electrode (e.g., 80 nm of gold or silver) by thermal evaporation through a shadow mask to define the active area of the device.

-

Quantitative Data Summary

The inclusion of a this compound interfacial layer has been shown to significantly improve the performance of perovskite solar cells. The table below summarizes typical performance parameters for devices with and without a this compound layer, as reported in various studies.

| Device Configuration | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |

| Without this compound | 0.95 - 1.05 | 20.0 - 22.5 | 65 - 75 | 14.0 - 17.5 |

| With this compound | 1.05 - 1.15 | 22.0 - 24.5 | 75 - 82 | 18.0 - 22.0 |

Diagrams

Experimental Workflow for Perovskite Solar Cell Fabrication

References

- 1. ossila.com [ossila.com]

- 2. Multifunctional dual-interface layer enables efficient and stable inverted perovskite solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Optical gain properties of interfacial material this compound and its application potentials in future electrically pumped organic lasers [wulixb.iphy.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

PFN-Br in Perovskite Solar Cells: A Technical Literature Review

An In-depth Guide for Researchers and Scientists

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Achieving high power conversion efficiencies (PCE) and long-term stability, however, hinges on the meticulous engineering of each layer within the solar cell stack. In inverted (p-i-n) PSC architectures, the interface between the hole transport layer (HTL) and the perovskite active layer is a critical junction influencing charge extraction and recombination dynamics. This technical guide provides a comprehensive literature review of Poly[(9,9-bis(3'-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)] bromide (PFN-Br), a conjugated polyelectrolyte that has emerged as a key interfacial material for enhancing the performance and stability of inverted PSCs.

Core Function of this compound: An Interfacial Modifier

This compound is primarily employed as an ultrathin interlayer between the typically hydrophobic HTL, such as poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA), and the perovskite precursor solution. Its role is multifaceted, addressing several key challenges in the fabrication of high-performance inverted PSCs. The hydrophilic side chains of the this compound polymer improve the wettability of the underlying HTL, promoting the uniform deposition of the perovskite precursor solution. This leads to the formation of a higher quality perovskite film with larger crystalline grains and fewer pinholes, which is crucial for efficient charge transport and reduced defect density.

Beyond improving film morphology, this compound plays a significant role in optimizing the electronic properties of the HTL/perovskite interface. It can modify the work function of the HTL, leading to a more favorable energy level alignment with the valence band of the perovskite. This improved alignment facilitates more efficient hole extraction from the perovskite layer and reduces interfacial energy barriers, thereby minimizing charge recombination at this critical junction.

Performance Enhancement: A Quantitative Overview

The incorporation of a this compound interlayer has been consistently shown to enhance the key photovoltaic parameters of inverted PSCs. The following tables summarize the quantitative improvements reported in various studies.

| Perovskite Composition | HTL | This compound Treatment | VOC (V) | JSC (mA/cm²) | FF (%) | PCE (%) | Stability | Reference |

| FA0.83Cs0.17PbI2.7Br0.3 | PTAA | Doped in Perovskite | 1.08 | 23.32 | 80.8 | 20.32 | Maintained 80% of initial PCE after 500 hours under continuous illumination | [1] |

| (FA0.79MA0.16Cs0.05)Pb(I0.84Br0.16)3 | PTAA | Interlayer | - | - | - | Comparable to PTAA control | - | [2] |

| Cs0.05(FA0.83MA0.17)0.95Pb(I0.9Br0.1)3 | Spiro-TTB | Interlayer | 1.09 | 22.68 | 76.03 | 18.8 | Maintained 80% of initial efficiency after 500 hours at 65°C | [3] |

| Not Specified | PTAA | Interlayer & 3-PyAI top layer | - | - | - | 22.07 | Maintained 80% of initial performance after 27 days in air | [4] |

Table 1: Photovoltaic Performance of Inverted PSCs with this compound.

| Modification | VOC (V) | JSC (mA/cm²) | Reference |

| F4-TCNQ (dopant) | 1.032 (from 0.959) | - | [5] |

| This compound (dopant) | - | 24.41 (from 21.50) | [5] |

Table 2: Individual Parameter Enhancements with this compound and F4-TCNQ.

Mechanisms of Action: Signaling Pathways and Logical Relationships

The performance enhancements bestowed by this compound stem from a combination of physical and electronic modifications at the HTL/perovskite interface. These mechanisms can be visualized as a signaling pathway that ultimately leads to improved device efficiency and stability.

Figure 1: Logical workflow of this compound's impact on PSCs.

The diagram above illustrates the logical flow of how this compound interfacial modification leads to enhanced device performance. It begins with addressing the issue of a hydrophobic HTL surface, which is then treated with this compound. This leads to a cascade of improvements in both the physical and electronic properties of the interface, culminating in higher PCE and stability.

A key electronic modification is the adjustment of energy levels for more efficient charge transport. The following diagram illustrates a representative energy level alignment in an inverted PSC with a PTAA HTL and a perovskite active layer, both with and without the this compound interlayer.

References

- 1. researchgate.net [researchgate.net]

- 2. Reducing photovoltage loss at the anode contact of methylammonium-free inverted perovskite solar cells by conjugated polyelectrolyte doping - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. Polymer-Assisted Crystallization and Defect Passivation in Planar Wide-Bandgap FAPbBr3 Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

PFN-Br as a Gain Medium in Organic Lasers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Poly[(9,9-bis(3′-((N,N-dimethyl)-N-ethylammonium)-propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]dibromide (PFN-Br) as a highly efficient gain medium for organic lasers. This compound, a water/alcohol-soluble conjugated polyelectrolyte, exhibits a low threshold for amplified spontaneous emission (ASE) and is a promising candidate for the development of next-generation organic solid-state lasers. This document details the synthesis, thin-film fabrication, photophysical properties, and experimental protocols for characterizing this compound as a gain medium.

Introduction to this compound

This compound is a polyfluorene derivative that has traditionally been used as an interfacial layer in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices to improve charge injection and extraction.[1][2] Its solubility in polar solvents like alcohols and water makes it compatible with solution-based processing techniques for creating multilayer device structures.[1] Recent studies have revealed its excellent optical gain properties, positioning it as a highly efficient blue-emitting gain medium for organic lasers.[1][3][4]

Synthesis of this compound

The synthesis of this compound is a two-step process that involves the Suzuki polycondensation of fluorene-based monomers to form the precursor polymer, PFN (Poly[(9,9-bis(3′-(N,N-dimethylamino)propyl)-2,7-fluorene)-alt-2,7-(9,9-dioctylfluorene)]), followed by a quaternization reaction to yield the final this compound product.

Synthesis of PFN Precursor Polymer

The PFN polymer is synthesized via a palladium-catalyzed Suzuki polycondensation reaction between two key monomers:

-

Monomer A: 2,7-Dibromo-9,9-bis[3,3'-(N,N-dimethylamino)-propyl]fluorene[4][5]

-

Monomer B: 9,9-Dioctylfluorene-2,7-diboronic acid bis(pinacol) ester[3][6][7][8]

Experimental Protocol: Suzuki Polycondensation for PFN

-

Reaction Setup: A thoroughly dried Schlenk flask is charged with equimolar amounts of Monomer A and Monomer B.

-

Solvent and Base: Anhydrous toluene is added as the solvent, followed by the addition of an aqueous solution of a base, typically 2 M potassium carbonate (K₂CO₃).

-

Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is added to the mixture.

-

Reaction Conditions: The reaction mixture is deoxygenated by several freeze-pump-thaw cycles and then heated to reflux under an inert atmosphere (e.g., argon or nitrogen) for 24-48 hours.

-

Purification: After cooling to room temperature, the polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol. The precipitate is then collected by filtration and purified by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues. The chloroform fraction containing the PFN polymer is concentrated and reprecipitated into methanol. The final polymer is collected and dried under vacuum.

Quaternization of PFN to this compound